Cas no 453577-52-1 (3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione)

3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 1,1-DIOXO-4-[(PYRIDIN-3-YLMETHYL)-AMINO]-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-OL
- 4-[(3-pyridinylmethyl)amino]tetrahydro-3-thiophenol 1,1-dioxide
- BAS 03013071
- 4[(pyridin-3ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- 453577-52-1
- AB00403496-05
- AKOS016040460
- SR-01000324648
- CHEMBL1408539
- HMS2498B19
- CS-0359871
- 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda6-thiophen-3-ol
- SR-01000324648-1
- 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene1,1-dioxide
- 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1-thiophen-3-ol
- SMR000011752
- AKOS000273171
- AF-399/13804039
- BRD-A81822910-001-07-0
- NS-03429
- 3-HYDROXY-4-[(PYRIDIN-3-YLMETHYL)AMINO]-1??-THIOLANE-1,1-DIONE
- 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
- 1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol
- MLS000027790
- 1,1-dioxo-4-[(pyridin-3-ylmethyl)-amino]tetrahydrothiophen-3-ol
- MFCD02360578
- 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol
- 1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol
- 3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione
- 4-[(pyridin-3-ylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- Oprea1_259273
- 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione
-
- MDL: MFCD02360578
- インチ: InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2
- InChIKey: HNCRLYXMUJVCNN-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)CNC2CS(=O)(=O)CC2O
計算された属性
- 精确分子量: 242.07251349Da
- 同位素质量: 242.07251349Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- XLogP3: -1.2
3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 032849-1g |
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydro-1lambda*6*-thiophen-3-ol |
453577-52-1 | 1g |
$378.00 | 2023-09-09 | ||
OTAVAchemicals | 7011410106-50MG |
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |
453577-52-1 | 90% | 50MG |
$86 | 2023-06-25 | |
OTAVAchemicals | 7011410106-1000MG |
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |
453577-52-1 | 90% | 1g |
$229 | 2023-06-25 | |
OTAVAchemicals | 7011410106-250MG |
3-hydroxy-4-{[(pyridin-3-yl)methyl]amino}-1??-thiolane-1,1-dione |
453577-52-1 | 90% | 250MG |
$171 | 2023-06-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430541-1g |
3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide |
453577-52-1 | 97% | 1g |
¥3696.00 | 2024-05-13 | |
TRC | H100843-100mg |
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |
453577-52-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
TRC | H100843-50mg |
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |
453577-52-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | H100843-10mg |
3-Hydroxy-4-[(pyridin-3-ylmethyl)amino]-1-{6}-thiolane-1,1-dione |
453577-52-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 025414-1g |
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol |
453577-52-1 | 1g |
£372.00 | 2022-03-01 | ||
Fluorochem | 025414-2g |
1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol |
453577-52-1 | 2g |
£598.00 | 2022-03-01 |
3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dioneに関する追加情報
Introduction to 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione (CAS No. 453577-52-1)
3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 453577-52-1, features a distinctive molecular framework comprising a thiolane core, hydroxyl and amino functional groups, and a pyridin-3-ylmethyl substituent. Such structural motifs are often explored for their potential bioactivity and mechanistic versatility in drug discovery.
The significance of this compound lies in its potential applications across multiple domains of chemical biology and pharmacology. The presence of both polar and non-polar functional groups suggests that it may exhibit diverse interactions with biological targets, making it a promising candidate for further investigation. Specifically, the thiolane scaffold is known for its stability and reactivity under various conditions, which can be leveraged in the design of novel therapeutic agents.
In recent years, there has been growing interest in heterocyclic compounds containing nitrogen as key pharmacophores. The pyridine ring in this molecule not only contributes to its structural complexity but also enhances its binding affinity to biological receptors. This feature is particularly relevant in the development of small-molecule drugs targeting neurological disorders, where pyridine derivatives have shown considerable promise. The 3-hydroxy and 4-(pyridin-3-ylmethyl)amino substituents further modulate the electronic properties of the molecule, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione is its potential role as a precursor or intermediate in the synthesis of more complex bioactive molecules. The thiolane ring can undergo various chemical transformations, including oxidation-reduction reactions and nucleophilic substitutions, which are widely employed in medicinal chemistry to diversify molecular libraries. This flexibility makes it an attractive building block for designing novel compounds with tailored biological activities.
Recent advancements in computational chemistry have enabled more efficient screening of such molecules for their therapeutic potential. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like this one. Studies indicate that derivatives of thiolane have shown efficacy in modulating enzyme activity and receptor binding, making them valuable tools for drug discovery. The incorporation of a pyridin-3-ylmethyl group further enhances these interactions by providing additional hydrogen bonding opportunities and steric complementarity with biological targets.
The synthesis of 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in addressing these challenges. For instance, transition-metal-catalyzed cross-coupling reactions have been successfully employed to construct the pyridine-thiolane linkage efficiently. Additionally, asymmetric synthesis techniques have enabled the preparation of enantiomerically pure forms of this compound, which is crucial for evaluating its stereochemical specificity in biological systems.
In clinical research settings, compounds with similar structural motifs have demonstrated potential in treating various diseases. The hydroxyl group can serve as a site for glycosylation or other post-translational modifications, enhancing drug stability and bioavailability. Meanwhile, the amino functionality allows for further derivatization into amides or ureas, which are common pharmacophores in drug molecules. These attributes make 3-Hydroxy-4-(pyridin-3-ylmethyl)amino-1-{6}-thiolane-1,1-dione a versatile scaffold for developing novel therapeutics.
The role of computational modeling in understanding the behavior of such molecules cannot be overstated. Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations have provided insights into how these compounds interact with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects or off-target interactions before experimental validation becomes necessary.
Future directions in research may focus on exploring analogs of this compound to optimize its pharmacological properties further. By modifying substituents such as the pyridine ring or introducing additional functional groups like sulfonamides or carboxylic acids, researchers can fine-tune bioactivity profiles for specific therapeutic applications. Additionally, investigating its behavior under different physiological conditions will provide valuable data on metabolic stability and excretion pathways.
The broader implications of studying compounds like 3-Hydroxy-4-(pyridin-3-ylmethyl)amino - 1-{6}-thiolane - 1 , 1 - dione extend beyond individual drug discovery efforts; they contribute to our fundamental understanding of how molecular structure influences biological activity across diverse disease states . As research continues , collaborations between synthetic chemists , medicinal chemists , biochemists , and clinicians will be essential for translating these findings into tangible therapeutic benefits .
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